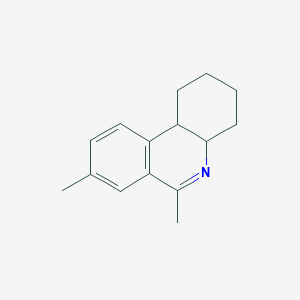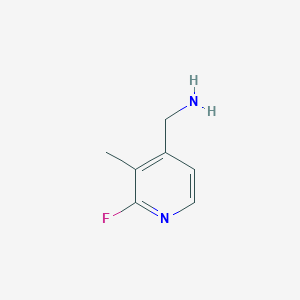![molecular formula C8H11BrO2 B13114322 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane CAS No. 14420-47-4](/img/structure/B13114322.png)
2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H11BrO2. It is a brominated derivative of tetrahydropyran, featuring a bromopropynyl group attached to the oxygen atom of the tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 3-bromoprop-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid .
Applications De Recherche Scientifique
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its reactivity due to the presence of the bromopropynyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but with a propoxy group instead of a propynyl group.
1-Bromo-3-(tetrahydropyranyloxy)propane: Another brominated derivative with a different substitution pattern
Uniqueness
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bromopropynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
14420-47-4 |
|---|---|
Formule moléculaire |
C8H11BrO2 |
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
2-(3-bromoprop-2-ynoxy)oxane |
InChI |
InChI=1S/C8H11BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-2,4,6-7H2 |
Clé InChI |
ZGTMKRFFNZOFAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
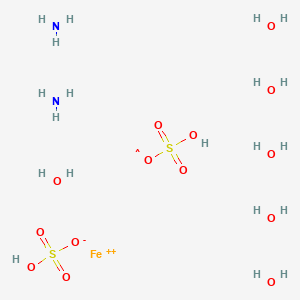
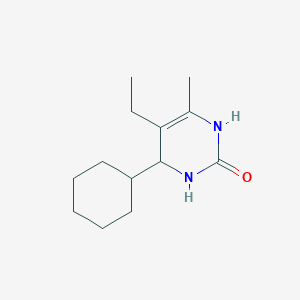
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)

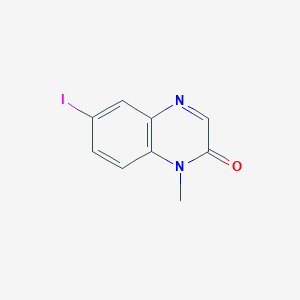

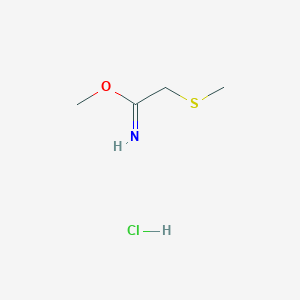
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)
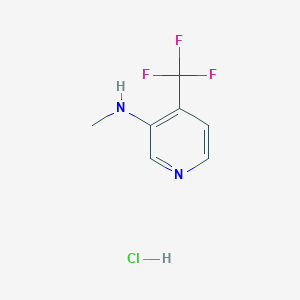
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)

